Batch-Ready Purity and Multi-Method QC Documentation vs. Methyl Ester or Regioisomer
Ethyl 2-chloroquinazoline-4-carboxylate (CAS 1092352-52-7) is routinely supplied at 97% purity with batch-specific QC comprising NMR, HPLC, and GC . In contrast, methyl 2-chloroquinazoline-4-carboxylate (CAS 1797884-06-0) is commonly offered at 97% without explicit multi-method QC documentation , while the regioisomer ethyl 4-chloroquinazoline-2-carboxylate (CAS 34632-69-4) requires stricter Ar-protected storage and has vendor-reported purities ranging from 95% to 98%, depending on the source . The target compound’s consistent multi-method characterization reduces duplicate analytical costs for procurement teams.
| Evidence Dimension | Purity specification and analytical documentation |
|---|---|
| Target Compound Data | 97% (HPLC), batch QC: NMR, HPLC, GC |
| Comparator Or Baseline | Methyl analog: 97%, no multi-method QC specified ; regioisomer: 95–98%, variable QC, Ar storage required |
| Quantified Difference | Target compound provides auditable three-method QC; methyl analog typically reports only single-value purity; regioisomer shows ±3% purity variability across suppliers |
| Conditions | Vendor specifications; Bidepharm, CheMenu, Invivochem, AKSci data sheets (2024–2025) |
Why This Matters
Guaranteed multi-method QC reduces the need for incoming inspection and ensures lot-to-lot consistency for medicinal chemistry campaigns.
